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molecular formula C11H14O3 B1316677 2-(2-Methylpropoxy)benzoic acid CAS No. 147578-43-6

2-(2-Methylpropoxy)benzoic acid

Cat. No. B1316677
M. Wt: 194.23 g/mol
InChI Key: SUSANQWSCSKXPF-UHFFFAOYSA-N
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Patent
US05344968

Procedure details

In a pressure-resistant sealed vessel, were dissolved 1.14 g of o-chlorobenzoic acid (7.3 mM) and 0.18 g of cuprous chloride (1.8 mM) in 5 g of an isobutyl alcohol solution containing 20% dimethylamine (about 6.0 ml) prior to addition of isobutyl alcohol to a total volume of 50 ml, followed by heating to 100° C. as in Example 4. The reaction mixture solution was analyzed periodically over time by GC-MSE1 in the same manner as in Example 4, in order to follow the progress of the reaction. As a result, 20 hours later, the completion of the reaction was confirmed. Effecting the subsequent process in the same manner as in Example 4, 1.0 g of 2-isobutoxybenzoic acid was obtained (yield of 70.6%). The ester of the above product (3%) and benzoic acid (5%) were also obtained as the byproducts, which were confirmed by 1H-NMR and GC-MSE1.
Quantity
6 mL
Type
reactant
Reaction Step One
[Compound]
Name
cuprous chloride
Quantity
0.18 g
Type
reactant
Reaction Step Two
Quantity
1.14 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CNC.Cl[C:5]1[CH:13]=[CH:12][CH:11]=[CH:10][C:6]=1[C:7]([OH:9])=[O:8]>C(O)C(C)C>[CH2:7]([O:8][C:5]1[CH:13]=[CH:12][CH:11]=[CH:10][C:6]=1[C:7]([OH:9])=[O:8])[CH:6]([CH3:10])[CH3:5]

Inputs

Step One
Name
Quantity
6 mL
Type
reactant
Smiles
CNC
Step Two
Name
cuprous chloride
Quantity
0.18 g
Type
reactant
Smiles
Name
Quantity
1.14 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC=C1
Name
Quantity
5 g
Type
solvent
Smiles
C(C(C)C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C(C)C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the progress of the reaction
CUSTOM
Type
CUSTOM
Details
As a result, 20 hours
Duration
20 h

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)OC1=C(C(=O)O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 70.6%
YIELD: CALCULATEDPERCENTYIELD 141.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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